Melting Point Alternation: Chain-Length-Dependent Thermal Stability of DABCO-Dicarboxylic Acid Adducts
The DABCO adduct with octanedioic acid (n = 6) participates in a well-documented odd–even melting point alternation phenomenon across the homologous series HOOC(CH₂)ₙCOOH (n = 1–7) with DABCO. This alternation is analogous to that observed for the parent dicarboxylic acids and dictates that the melting point of the C8 adduct (n = 6) is systematically distinct from those of the adjacent C7 (n = 5, pimelic acid) and C9 (n = 7, azelaic acid) adducts [1]. While exact numerical values for each homolog are reported in the primary literature, the alternation pattern establishes that the thermal behavior of CAS 650631-74-6 is not interpolable from shorter- or longer-chain analogs and must be verified experimentally for accurate formulation design [1].
| Evidence Dimension | Melting point (Tₘ) of DABCO·HOOC(CH₂)ₙCOOH adducts |
|---|---|
| Target Compound Data | Adduct with n = 6 (octanedioic acid) – exhibits melting point consistent with odd–even alternation trend; precise value reported in reference [1]. |
| Comparator Or Baseline | Adducts with n = 5 (pimelic acid) and n = 7 (azelaic acid) – melting points differ systematically from n = 6 due to chain-length parity effects. |
| Quantified Difference | Qualitative odd–even alternation; numerical values available in primary reference [1]. |
| Conditions | Solid-state thermal analysis (DSC) of mechanochemically synthesized adducts. |
Why This Matters
Procurement decisions for solid-form screening or formulation development must account for chain-length-specific thermal stability; assuming similar melting behavior across homologs can lead to unexpected processing failures.
- [1] Braga, D., Maini, L., de Sanctis, G., Rubini, K., Grepioni, F., Chierotti, M. R., & Gobetto, R. (2003). Mechanochemical preparation of hydrogen-bonded adducts between the diamine 1,4-diazabicyclo[2.2.2]octane and dicarboxylic acids of variable chain length: an X-ray diffraction and solid-state NMR study. Chemistry – A European Journal, 9(22), 5538-5548. View Source
